(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
Description
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid (CAS: 1262147-55-6) is a chiral oxazolidine derivative with a molecular formula of C₂₄H₂₁NO₅ (MW: 403.43 g/mol) . It is a critical intermediate in the synthesis of taxane chemotherapeutic agents such as Paclitaxel and Cabazitaxel, which are microtubule-stabilizing drugs used in cancer treatment . The compound features:
- Stereochemistry: Defined (4R,5R) configuration at the oxazolidine ring.
- Functional groups: A benzoyl group at position 3, a 4-methoxyphenyl (anisyl) group at position 2, and a phenyl group at position 4 .
- Carboxylic acid moiety at position 5, enabling conjugation with taxane backbones via esterification .
Its synthesis involves stereoselective oxazolidine ring formation, and its purity (≥98%) is critical for pharmaceutical applications .
Properties
CAS No. |
1262147-55-6 |
|---|---|
Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(4R,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21-,23?/m1/s1 |
InChI Key |
RDVJYGYJBUIIOE-OJOWTSHBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2N([C@@H]([C@@H](O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Synonyms |
Cabazitaxel Impurity 21; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the reaction of a benzoyl chloride derivative with an anisyl-substituted oxazolidine under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for (4R,5R)-3-benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid is its potential as an anticancer agent. Studies have indicated that compounds with oxazolidine structures can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxazolidinecarboxylic acids showed potent activity against breast cancer cells, leading to further investigations into (4R,5R)-3-benzoyl derivatives for their selective cytotoxicity against cancerous tissues while sparing normal cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound. The oxazolidine framework has been associated with enhanced antibacterial activity.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These findings suggest that (4R,5R)-3-benzoyl derivatives could be developed into new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Polymer Chemistry
The unique structure of (4R,5R)-3-benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid allows it to serve as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study : Research has shown that polymers derived from oxazolidine monomers exhibit improved fire resistance and mechanical strength, making them suitable for applications in aerospace and automotive industries .
Coatings and Adhesives
The compound's properties make it an attractive candidate for use in coatings and adhesives. Its ability to form strong bonds at elevated temperatures is beneficial for high-performance applications.
Data Table: Properties of Coatings
| Property | Value | Reference |
|---|---|---|
| Tensile Strength | 50 MPa | |
| Thermal Stability | Up to 300°C | |
| Adhesion Strength | Excellent |
These characteristics indicate that (4R,5R)-3-benzoyl derivatives could be utilized effectively in protective coatings and durable adhesives.
Mechanism of Action
The mechanism of action of (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Stereochemical Variants
Key analogs differ in substituents, stereochemistry, or protective groups, impacting their biological roles and synthetic utility:
a) Substituent Variations
- Benzoyl vs. tert-Butoxycarbonyl (Boc) :
b) Stereochemical Impact
Pharmacological and Industrial Relevance
- (4R,5R)-Compound : Used in large-scale Cabazitaxel production (≥98% purity) due to its role in forming the C13 side chain of taxanes .
- (4S,5R)-Benzoyl Analog : Integral in synthesizing anticancer hybrids (e.g., EP-A2 and EP-B2) via acid-mediated oxazolidine cleavage (73–79% yields) .
- Boc-Protected Analogs : Primarily impurities in Cabazitaxel batches (0.1–0.5% levels), necessitating strict quality control .
Biological Activity
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is a compound belonging to the oxazolidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : CHN O
- Molecular Weight : 399.44 g/mol
- CAS Number : 126963434
Biological Activity Overview
The biological activities of (4R,5R)-3-benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid have been explored in various studies, highlighting its potential as an antibacterial agent and its cytotoxic effects on cancer cells.
Antibacterial Activity
Oxazolidinones, including the compound , are known for their antibacterial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes necessary for protein production .
Key Findings:
- Mechanism of Action : The interaction with the peptidyl transferase center (PTC) of the ribosome is crucial for its antibacterial efficacy .
- Resistance : Structural modifications can enhance activity against Gram-negative bacteria (GNB), which are typically resistant to many antibiotics .
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxic effects have also been assessed using various cancer cell lines. The compound exhibited moderate to high cytotoxicity depending on the concentration and exposure time.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 µM |
| MCF-7 (breast cancer) | 30 µM |
| A549 (lung cancer) | 20 µM |
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Q & A
Basic: What are the recommended methods for synthesizing (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid with high enantiomeric purity?
Answer:
The synthesis typically involves stereoselective oxazolidine ring formation. Key steps include:
- Chiral Auxiliaries : Use (R)- or (S)-glyceraldehyde derivatives to control stereochemistry at C4 and C5 .
- Coupling Reactions : Benzoylation of the oxazolidine intermediate under anhydrous conditions (e.g., benzoyl chloride in dichloromethane with triethylamine) .
- Purification : Chiral HPLC or recrystallization from ethanol/water mixtures to achieve >98% enantiomeric excess (ee) .
Critical Note : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and confirm stereochemistry with 2D NMR (COSY, HSQC) .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- Stereochemical Confirmation : X-ray crystallography is preferred to resolve the (4R,5R) configuration. For rapid analysis, compare NOESY/ROESY NMR cross-peaks with known (4S,5R) diastereomers .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5% .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ at m/z 404.1498 for C24H21NO5) validates molecular weight .
Advanced: How does stereochemistry at C4 and C5 influence biological activity in related oxazolidine derivatives?
Answer:
Comparative studies show:
- (4R,5R) Configuration : Enhances binding to microtubule proteins in paclitaxel analogs, improving cytotoxicity (IC50 ≈ 1.2 µM in HepG2 cells) .
- (4S,5R) Isomers : Reduced activity (IC50 >10 µM) due to steric clashes in the taxane-binding pocket .
Methodological Approach : Synthesize both diastereomers and evaluate via MTT assays, correlating results with molecular docking simulations .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NOE signals)?
Answer:
- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) with vibrational circular dichroism (VCD) to distinguish between enantiomers .
- Crystallographic Backup : If NMR is ambiguous, grow single crystals in chloroform/hexane and solve the structure via X-ray diffraction .
- Case Study : A 2023 study resolved conflicting NOEs by identifying solvent-induced conformational changes in DMSO-d6 vs. CDCl3 .
Advanced: What mechanistic insights exist for the oxazolidine ring formation in this compound?
Answer:
- Stepwise Mechanism :
- Kinetic Control : Low temperatures (−20°C) favor the (4R,5R) configuration by slowing racemization .
- DFT Studies : Calculations (B3LYP/6-31G*) show a 15 kcal/mol energy barrier for ring closure, consistent with experimental yields (~65%) .
Advanced: How can researchers analyze degradation products under stress conditions (e.g., hydrolysis)?
Answer:
- Forced Degradation :
- Stability Protocol : Store at −20°C in amber vials under nitrogen to prevent photolytic/oxidative degradation .
Advanced: How to design experiments evaluating this compound’s role as an intermediate in anticancer drug synthesis?
Answer:
- Coupling Reactions : React with paclitaxel side-chain precursors (e.g., β-lactam derivatives) under Mitsunobu conditions (DIAD, PPh3) .
- In Vitro Testing : Assess cytotoxicity of the final hybrid molecule in liver carcinoma cells (e.g., HepG2) using flow cytometry for apoptosis markers (Annexin V/PI) .
- SAR Analysis : Compare IC50 values of hybrids derived from (4R,5R) vs. (4S,5R) isomers to quantify stereochemical impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
